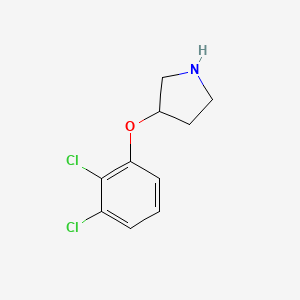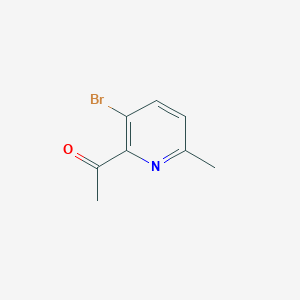![molecular formula C18H24N2O3 B15202893 Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine core, which is further substituted with a benzyl group and a hydroxyl group. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the benzyl and hydroxyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for pharmaceutical or research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group may introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Rel-ethyl (2S,3S,3aS,6R,7aR)-4-methyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C18H24N2O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
ethyl (1S,2S,3S,6R,8R)-4-benzyl-2-hydroxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-18(22)20-14-8-13-9-15(20)17(21)16(14)19(11-13)10-12-6-4-3-5-7-12/h3-7,13-17,21H,2,8-11H2,1H3/t13-,14-,15+,16+,17+/m1/s1 |
Clé InChI |
FQEBJRNMVULMRK-NRKLIOEPSA-N |
SMILES isomérique |
CCOC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2N(C3)CC4=CC=CC=C4)O |
SMILES canonique |
CCOC(=O)N1C2CC3CC1C(C2N(C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


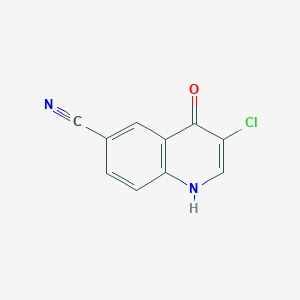

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)


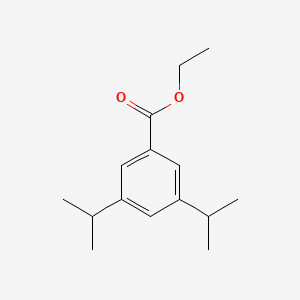

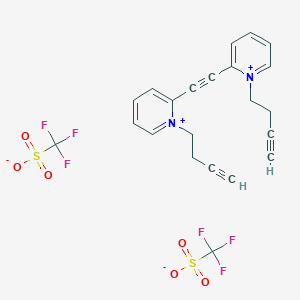
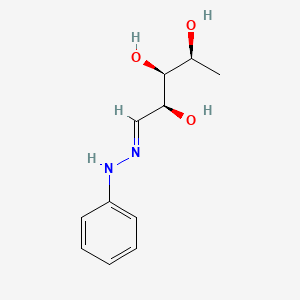
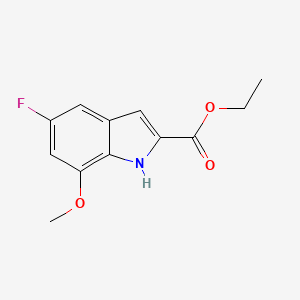
![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)
